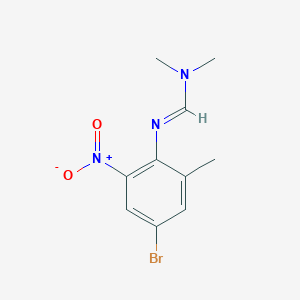

N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide” is a complex organic compound. It likely contains a bromine atom, a nitro group (-NO2), and a dimethylamidamide group (-N,N-dimethylmethanimidamide) attached to a phenyl ring .

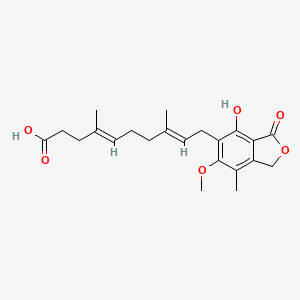

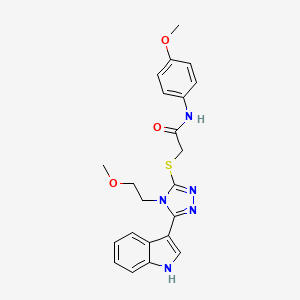

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a phenyl ring, with the bromine, nitro, and dimethylamidamide groups attached at specific positions. The exact structure would depend on the positions of these groups on the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .

科学的研究の応用

Chemical Synthesis

N,N-Dimethyl-4-nitrobenzylamine, an important intermediate related to N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide, is extensively utilized in organic synthesis. It has broad applications in the fields of medicine, pesticides, and chemical industries. A study highlighted an improved synthetic process for this compound, emphasizing low production cost, simplicity, and environmental friendliness (Wang Ling-ya, 2015).

Environmental Biodegradation

Research on 3-Methyl-4-nitrophenol, a breakdown product of a related organophosphate insecticide, demonstrated its biodegradation by Ralstonia sp. SJ98. This microorganism uses it as a carbon and energy source, important for environmental decontamination and bioremediation (B. Bhushan et al., 2000).

Metabolic Pathways in Organisms

A study on N:N-Dimethyl-p-nitrophenyl carbamate, which shares structural similarities, revealed its metabolism in rat liver microsomes. This study is crucial for understanding the metabolic pathways and interactions of similar compounds in organisms (E. Hodgson & J. Casida, 1961).

Cancer Chemoprevention Research

In the field of cancer research, dimethyl compounds, closely related to this compound, have been studied as potential chemopreventive agents. A comprehensive review identified numerous compounds with chemopreventive activity, underscoring the relevance of this class of compounds in cancer research (C. Boone et al., 1990).

Interaction with DNA and Mutagenicity

A study on the interaction of N-methyl-N'-nitro-N-nitrosoguanidine with cellular DNA highlighted the importance of understanding the mutagenic and carcinogenic potential of nitro and nitrosamine compounds, which are structurally related to this compound (P. D. Lawley & C. J. Thatcher, 1970).

NDMA Precursor Analysis in Water Treatment

A study focused on N-nitrosodimethylamine (NDMA), a potential carcinogen formed during chloramination of water, highlights the importance of understanding the formation and degradation of such compounds in environmental and water treatment contexts (W. Mitch et al., 2003).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c1-7-4-8(11)5-9(14(15)16)10(7)12-6-13(2)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRWZGDORCOUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=CN(C)C)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)

![Ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885323.png)

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2885327.png)

![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)